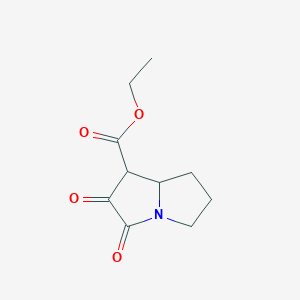
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate is a bicyclic compound with a nitrogen atom at the ring junction. It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities. This compound has a molecular formula of C10H13NO4 and a molecular weight of 211.2145 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate can be synthesized via a one-pot cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained . The reaction conditions typically involve the use of water as a solvent and ethyl propiolate as a reactant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving azomethine ylides and dialkyl acetylenedicarboxylates can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different functionalized pyrrolizine derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include functionalized pyrrolizine derivatives, which can have various biological activities and applications in medicinal chemistry .
Scientific Research Applications
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrolizine derivatives are explored for their potential use as pharmaceutical agents.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,5-dioxohexahydro-1h-pyrrolizine-7a-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Spiropyrrolizines: These compounds are obtained when sarcosine is used instead of proline in the synthesis, resulting in different biological activities.
The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a valuable compound for various scientific research applications.
Biological Activity
Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H13NO4
- Molecular Weight : 213.22 g/mol
- CAS Number : 85801-37-2
The compound features a pyrrolizine ring structure, which is significant in many biological applications due to its ability to interact with various biological molecules.
1. Inhibition of Protein Tyrosine Kinases
Research indicates that compounds similar to this compound may act as inhibitors of protein tyrosine kinases (PTKs), which play critical roles in cellular signaling pathways involved in growth and differentiation. Inhibition of PTKs can modulate immune responses and is particularly relevant in the context of inflammatory diseases and autoimmune disorders .
2. Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity. The compound's ability to interfere with cell proliferation and induce apoptosis in cancer cells has been noted, making it a candidate for further investigation as a potential chemotherapeutic agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a study examining the effects of this compound on cancer cell lines, significant cytotoxic effects were observed against breast and ovarian cancer cells. The compound was found to disrupt the cell cycle and induce apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent .
Properties
CAS No. |
35620-60-1 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 2,3-dioxo-5,6,7,8-tetrahydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)7-6-4-3-5-11(6)9(13)8(7)12/h6-7H,2-5H2,1H3 |
InChI Key |
GLWQPGOZTAQVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCCN2C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















